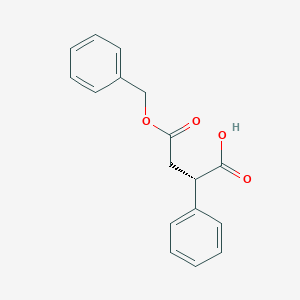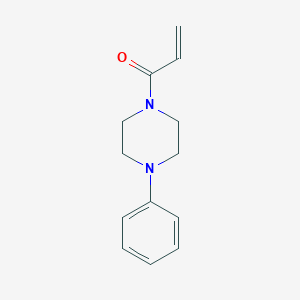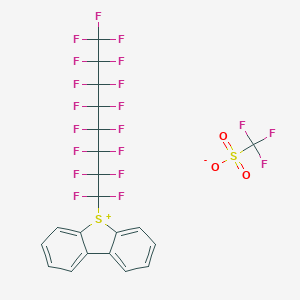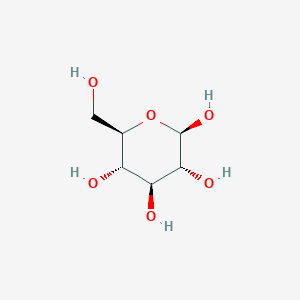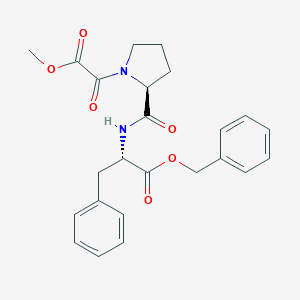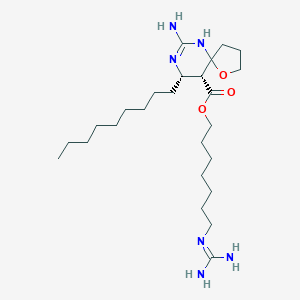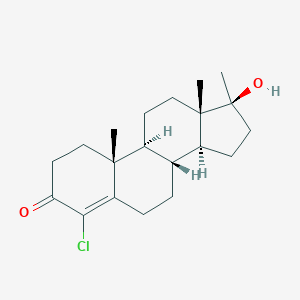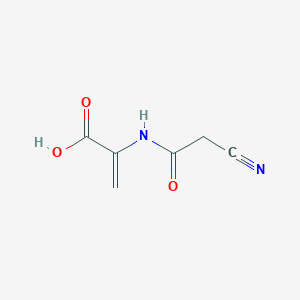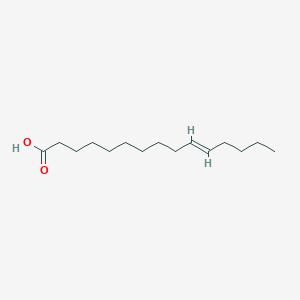
(E)-4-amino-4-methylsulfanylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-amino-4-methylsulfanylbut-3-en-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as S-4-amino-2-methylsulfanylbutyric acid or S-4-AMSB and belongs to the class of thioamides.
Wirkmechanismus
The mechanism of action of (E)-4-amino-4-methylsulfanylbut-3-en-2-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cancer cell survival and proliferation. It has also been found to inhibit the production of nitric oxide and prostaglandin E2, which are involved in inflammation.
Biochemische Und Physiologische Effekte
(E)-4-amino-4-methylsulfanylbut-3-en-2-one has been shown to have a variety of biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit cancer cell growth. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-amino-4-methylsulfanylbut-3-en-2-one has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent anticancer, anti-inflammatory, and neuroprotective effects. However, there are also some limitations to its use in lab experiments. (E)-4-amino-4-methylsulfanylbut-3-en-2-one is a thioamide, which can be toxic and unstable. It also has a short half-life, which can make it difficult to study its effects over a longer period of time.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-amino-4-methylsulfanylbut-3-en-2-one. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the study of (E)-4-amino-4-methylsulfanylbut-3-en-2-one in combination with other drugs or compounds may lead to the development of more effective treatments. Finally, the investigation of the mechanism of action of (E)-4-amino-4-methylsulfanylbut-3-en-2-one may provide insights into the underlying biology of cancer, inflammation, and neurodegeneration.
Synthesemethoden
The synthesis of (E)-4-amino-4-methylsulfanylbut-3-en-2-one involves the reaction of 2-methyl-3-butyn-2-ol with thioacetamide in the presence of a base catalyst such as potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is carried out at a temperature of 60-70°C. The resulting product is then purified using column chromatography to obtain pure (E)-4-amino-4-methylsulfanylbut-3-en-2-one.
Wissenschaftliche Forschungsanwendungen
(E)-4-amino-4-methylsulfanylbut-3-en-2-one has been studied extensively for its potential therapeutic properties. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In cancer research, (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (E)-4-amino-4-methylsulfanylbut-3-en-2-one has been studied for its neuroprotective effects and has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
139177-82-5 |
|---|---|
Produktname |
(E)-4-amino-4-methylsulfanylbut-3-en-2-one |
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.2 g/mol |
IUPAC-Name |
(E)-4-amino-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3/b5-3+ |
InChI-Schlüssel |
LTQUAJUKSJDWEF-HWKANZROSA-N |
Isomerische SMILES |
CC(=O)/C=C(\N)/SC |
SMILES |
CC(=O)C=C(N)SC |
Kanonische SMILES |
CC(=O)C=C(N)SC |
Synonyme |
3-Buten-2-one, 4-amino-4-(methylthio)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
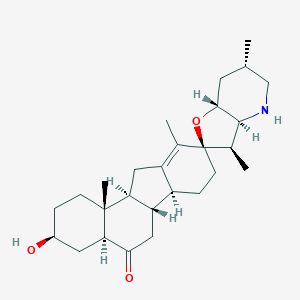
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
